molecular formula C13H11ClFNO B3033411 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol CAS No. 1019581-67-9

4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol

Cat. No. B3033411
M. Wt: 251.68 g/mol
InChI Key: VHUIGKZTRNWNPK-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol is a chlorinated phenolic compound that is structurally related to various other phenolic derivatives. These compounds are of interest due to their potential applications in various fields, including their use as ligands in the synthesis of metal complexes and their role in environmental chemistry as pollutants subject to degradation processes.

Synthesis Analysis

The synthesis of related phenolic compounds involves condensation reactions. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol was achieved through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . This method could potentially be adapted for the synthesis of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of phenolic compounds can be elucidated using techniques such as single-crystal X-ray diffraction. For example, a related compound, 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, was found to crystallize in the monoclinic space group with a planar conformation and stabilized by weak intermolecular interactions . Similar analysis techniques would likely reveal the detailed molecular structure of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol.

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including oxidation. The oxidation of phenolic compounds like chlorogenic acid and catechins has been studied using enzymes such as polyphenol oxidase, which could provide insights into the reactivity of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol . Additionally, the degradation of structurally similar compounds, such as 4-chloro 2-aminophenol, has been achieved using combined processes like hydrodynamic cavitation, UV photolysis, and ozonation, which could also apply to the degradation of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their functional groups and molecular structure. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis has been used to study the hydroxyl groups in lignins, a class of phenolic polymers . Such analytical techniques could be employed to determine the physical and chemical properties of 4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol, including its hydroxyl group environments and reactivity.

Future Directions

The future directions for the use of “4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol” could involve further exploration of its biological and pharmaceutical activities. For instance, Schiff base ligands bearing “O” and “N” donor atoms are known for their biological properties such as antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic . Therefore, “4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol” could potentially be used in the development of new therapeutic agents for the treatment of various diseases .

properties

IUPAC Name

4-chloro-2-[(2-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-7,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUIGKZTRNWNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[(2-fluorophenyl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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